

Application of Nuclear Magnetic Resonance in Ethane Hydrate Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethane hydrate

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Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive analytical technique for the comprehensive study of gas hydrates, including **ethane hydrates**. Its ability to probe the molecular environment provides invaluable insights into hydrate structure, formation and dissociation kinetics, guest-host interactions, and quantitative phase distribution. This document provides detailed application notes and experimental protocols for researchers employing NMR in the study of **ethane hydrates**.

Core Applications of NMR in Ethane Hydrate Research

NMR spectroscopy offers a versatile toolkit for the characterization of **ethane hydrates**. Key applications include:

- **Structural Characterization:** Solid-state NMR (ssNMR) is instrumental in determining the crystalline structure of ethane and mixed-gas hydrates.^[1] By analyzing the chemical shifts of guest molecules like ethane, researchers can identify the type of hydrate structure (e.g., structure I (SI) or structure II (SII)) and the specific cages (large or small) occupied by the ethane molecules.^{[1][2][3]}

- **Quantitative Analysis of Cage Occupancy:** One of the significant advantages of NMR is its ability to provide quantitative data on the distribution of guest molecules within the hydrate cages.[1][4] This is crucial for understanding the thermodynamics and stability of mixed-gas hydrates.
- **Kinetic Studies of Hydrate Formation and Dissociation:** In situ NMR allows for real-time monitoring of the kinetics of hydrate formation and dissociation.[1][5][6][7] This provides critical data for developing models of hydrate growth and decomposition, which is essential for applications in flow assurance and energy recovery.
- **Phase Quantification and Hydrate Saturation:** NMR relaxometry, particularly the measurement of transverse relaxation time (T_2), is widely used to distinguish between different phases such as liquid water, gas, and solid hydrate.[8][9] This technique enables the estimation of hydrate saturation in porous media, a key parameter in assessing natural gas hydrate reservoirs.[10]
- **Pore Structure Analysis:** In the context of hydrate formation in sediments, NMR can be employed to characterize the pore size distribution and how it evolves during hydrate formation and dissociation.[8][11]

Quantitative Data Presentation

The following tables summarize key quantitative NMR parameters for ethane and related components in hydrate systems.

Table 1: ^{13}C Chemical Shifts of Ethane in Clathrate Hydrates

Hydrate Structure	Cage Type	^{13}C Chemical Shift (ppm)	Reference
Structure I (SI)	Large ($5^{12}6^2$)	7.7 - 7.95	[3]
Structure II (SII)	Large ($5^{12}6^4$)	6.4 - 6.50	[3]

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) or adamantane.

Table 2: Transverse Relaxation Times (T_2) for Different Phases in Hydrate Systems

Phase	Typical T ₂ Range (ms)	Notes
Bulk Water	> 100	T ₂ is sensitive to pore size in sediments.
Pore Water	1 - 100	Shorter T ₂ in smaller pores.
Gas (Ethane)	Short	Signal intensity is often much lower than water.[8]
Hydrate (Solid)	Very Short (< 0.2)	Often undetectable with standard low-field NMR due to rapid signal decay.[8][9]

Experimental Protocols

This section provides detailed methodologies for key NMR experiments in **ethane hydrate** research.

Protocol 1: In Situ Monitoring of Ethane Hydrate Formation using High-Pressure NMR

This protocol describes the use of a high-pressure NMR setup to observe the formation of **ethane hydrate** in real-time.

Objective: To monitor the transformation of water and ethane gas into solid hydrate and to quantify the kinetics of formation.

Materials and Equipment:

- High-pressure NMR tube or cell compatible with the NMR spectrometer (up to 30 MPa).[5][7]
- NMR spectrometer with ¹H and ¹³C capabilities.
- Ethane gas (high purity).
- Deionized water or D₂O.
- Temperature control unit.

- Gas pressurization system.

Procedure:

- Sample Preparation:
 - Introduce a known amount of deionized water or D₂O into the high-pressure NMR tube.
 - Seal the tube and connect it to the gas pressurization system.
 - Evacuate the cell to remove any air.
- Pressurization and Thermal Equilibration:
 - Pressurize the NMR tube with ethane gas to the desired pressure (e.g., 3.8 MPa).[\[7\]](#)
 - Insert the tube into the NMR probe, which is pre-cooled to a temperature above the hydrate formation temperature (e.g., 293 K).[\[7\]](#)
 - Allow the system to thermally equilibrate.
- Initiation of Hydrate Formation:
 - Cool the sample to the desired hydrate formation temperature (e.g., 263 K) using the temperature control unit.[\[7\]](#)
- NMR Data Acquisition:
 - Acquire ¹H and/or ¹³C NMR spectra at regular time intervals to monitor the changes in the system.
 - For ¹H NMR, the decrease in the liquid water signal can be used to quantify the amount of water converted to hydrate.
 - For ¹³C NMR, the appearance and growth of peaks corresponding to ethane in the hydrate cages will be observed.[\[5\]](#)
- Data Analysis:

- Integrate the NMR signals to determine the relative amounts of each phase as a function of time.
- Calculate the rate of hydrate formation from the temporal evolution of the signal intensities.

Protocol 2: Determination of Hydrate Saturation using Low-Field NMR Relaxometry

This protocol outlines the use of T_2 relaxation measurements to determine the saturation of **ethane hydrate** in a porous medium.

Objective: To quantify the volume fractions of water and hydrate in a sediment sample.

Materials and Equipment:

- Low-field NMR spectrometer.
- High-pressure reactor made of non-magnetic material.[\[12\]](#)
- Porous medium (e.g., sand, silica gel).
- Ethane gas.
- Deionized water.
- Pressure and temperature control systems.

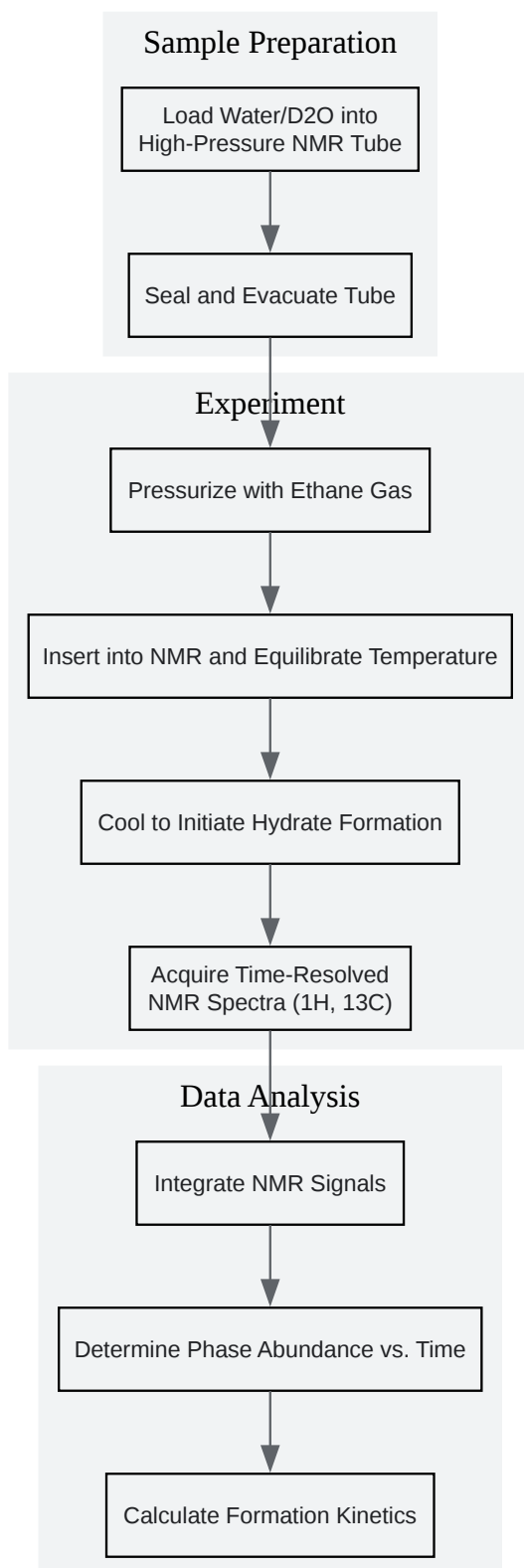
Procedure:

- Sample Preparation:
 - Saturate the porous medium with a known amount of water.
 - Place the saturated medium inside the high-pressure reactor.
 - Place the reactor inside the NMR spectrometer.

- Initial NMR Measurement:
 - Acquire a T_2 distribution spectrum of the fully water-saturated sample using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.[8] This provides a baseline measurement of the total pore volume.
- Hydrate Formation:
 - Pressurize the reactor with ethane gas and lower the temperature to induce hydrate formation.
 - Allow sufficient time for the hydrate formation to reach equilibrium.
- Final NMR Measurement:
 - Acquire another T_2 distribution spectrum of the sample containing the hydrate.
- Data Analysis:
 - The NMR signal from the solid hydrate phase is generally not detected due to its very short T_2 . [8]
 - The reduction in the area of the water signal in the T_2 spectrum is proportional to the amount of water converted to hydrate.
 - Calculate the hydrate saturation (S_h) using the following formula: $S_h = (A_{\text{initial}} - A_{\text{final}}) / A_{\text{initial}}$ where A_{initial} is the integrated area of the initial water signal and A_{final} is the integrated area of the final water signal.

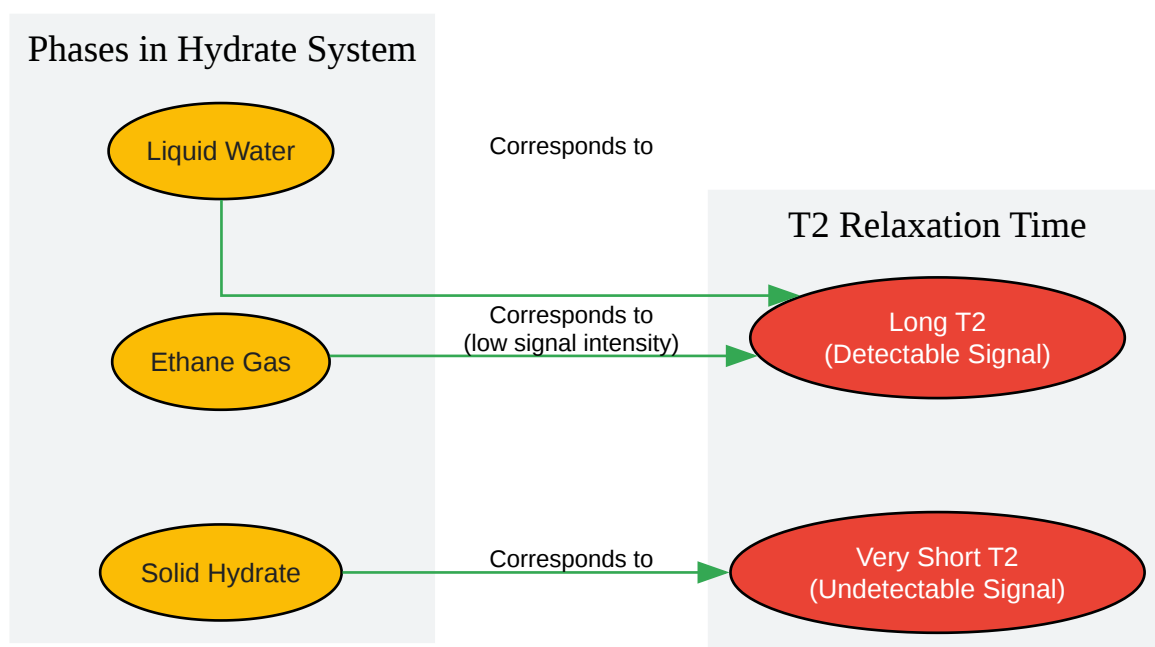
Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in the NMR analysis of **ethane hydrates**.



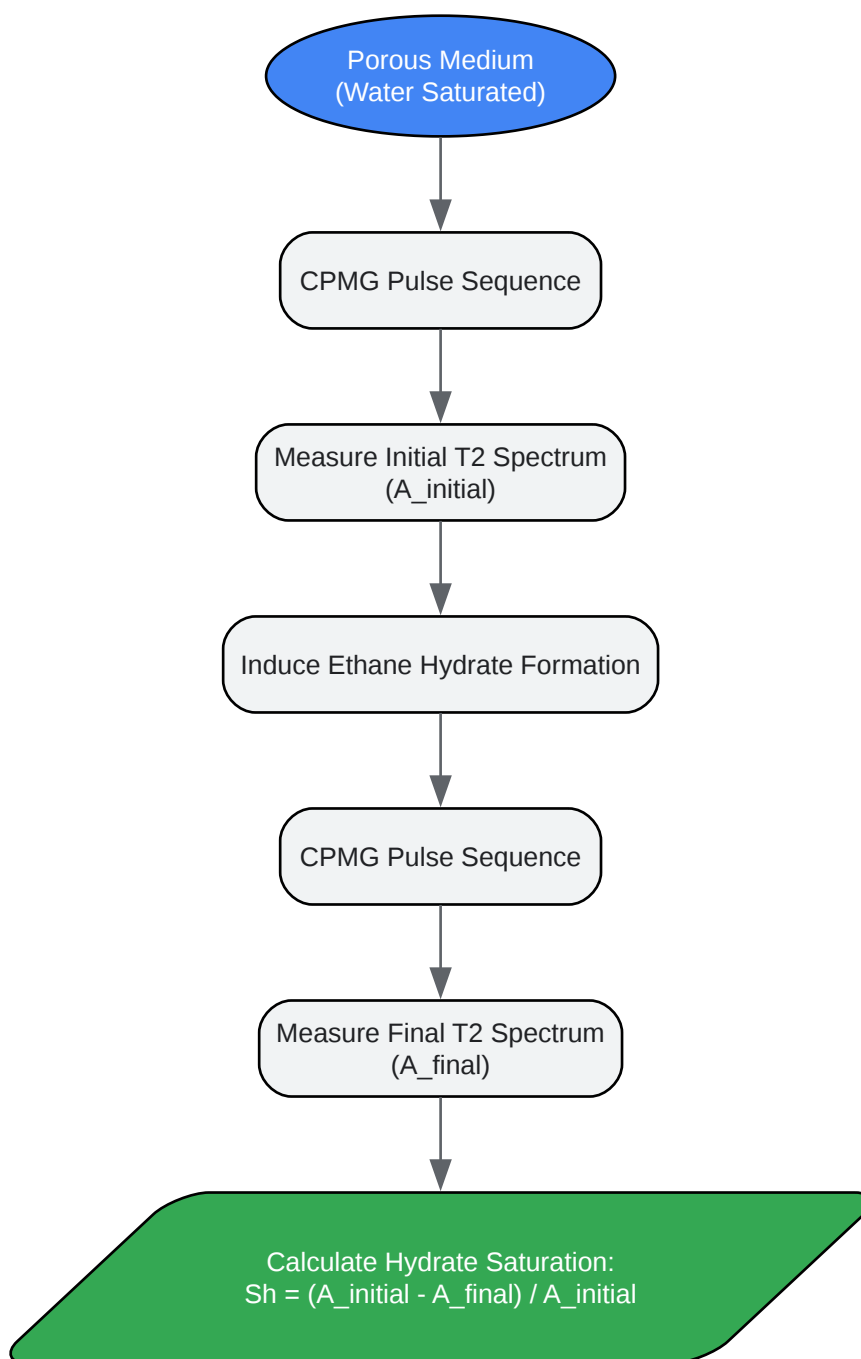
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Caption: Workflow for in-situ NMR monitoring of **ethane hydrate** formation.



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Caption: Relationship between physical phases and NMR T_2 relaxation times.



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Caption: Workflow for determining hydrate saturation using T₂ relaxation.

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